5,5'-Spirobi[dibenzo[b,d]silole]
Overview
Description
5,5’-Spirobi(dibenzosilole): is an organosilicon compound with the molecular formula C24H16Si and a molecular weight of 332.47 g/mol . This compound is characterized by its unique spiro structure, where two dibenzosilole units are connected through a silicon atom. It is known for its stability and interesting electronic properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 9,9’-Spirobi[9H-9-silafluorene] , also known as 5,5’-Spirobi(dibenzosilole) or 5,5’-Spirobi[dibenzo[b,d]silole] This compound is a polycyclic aromatic hydrocarbon with a spirobifluorene moiety . It has been shown to emit blue light when excited by ultraviolet light , making it an excellent candidate for use in displays and other electronic devices .
Mode of Action
The mode of action of 9,9’-Spirobi[9H-9-silafluorene] involves its interaction with light. When this compound is excited by ultraviolet light, it emits blue light . This is due to the energy transitions within the molecule’s structure, which are influenced by its high molecular weight and low solubility in organic solvents .
Biochemical Pathways
As 9,9’-Spirobi[9H-9-silafluorene] is primarily used in electronic devices, it does not interact with biochemical pathways in the traditional sense. Instead, its role in the pathway of light emission is crucial. The blue light it emits when excited by ultraviolet light can be harnessed for various applications, including displays .
Pharmacokinetics
The ADME properties of 9,9’-Spirobi[9H-9-silafluorene] Its low solubility in organic solvents may affect its distribution and elimination in such systems, but these properties are more relevant to its stability and performance in electronic devices.
Result of Action
The result of the action of 9,9’-Spirobi[9H-9-silafluorene] is the emission of blue light when excited by ultraviolet light . This property makes it valuable in the creation of displays and other electronic devices that require light emission .
Action Environment
The action of 9,9’-Spirobi[9H-9-silafluorene] can be influenced by environmental factors such as temperature and light conditions. For instance, its light-emitting properties might be affected by the intensity of the ultraviolet light used to excite it . Additionally, its stability and performance in electronic devices could be influenced by conditions such as humidity and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Diphenyldihydroxysilane and 2-(Trimethylsilyl)phenyltrifluoromethane sulfonate:
Industrial Production Methods:
- The industrial production of 5,5’-Spirobi(dibenzosilole) typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5’-Spirobi(dibenzosilole) can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry:
- 5,5’-Spirobi(dibenzosilole) is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure and electronic properties make it valuable in the development of new materials.
Biology and Medicine:
- While specific biological and medicinal applications are less common, the compound’s stability and electronic properties may be explored for potential uses in drug delivery systems or as a component in bio-compatible materials.
Industry:
- In the industrial sector, 5,5’-Spirobi(dibenzosilole) is used in the production of semiconductors and other electronic materials. Its stability and electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices .
Comparison with Similar Compounds
- 9,9’-Spirobi(9H-9-silafluorene)
- 5,5’-Spirobi(benzobbenzosilole)
Comparison:
- 5,5’-Spirobi(dibenzosilole) is unique due to its spiro structure, which provides enhanced stability and electronic properties compared to similar compounds. For example, 9,9’-Spirobi(9H-9-silafluorene) has a similar structure but lacks the spiro connection, resulting in different electronic properties .
Properties
IUPAC Name |
5,5'-spirobi[benzo[b][1]benzosilole] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Si/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)23-15-7-3-11-19(23)20-12-4-8-16-24(20)25/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMRBROKCVCCCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Si]24C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166553 | |
Record name | 5,5'-Spirobi(dibenzosilole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159-68-2 | |
Record name | 5,5'-Spirobi(dibenzosilole) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000159682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 159-68-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5'-Spirobi(dibenzosilole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the silicon atom in the structure of 5,5'-spirobi(dibenzosilole)?
A1: The silicon atom plays a crucial role in the three-dimensional structure of 5,5'-spirobi(dibenzosilole). The molecule exhibits an orthogonal three-dimensional spatial arrangement with the silicon atom acting as the central point. [] This unique geometry is likely to influence the compound's physical and chemical properties, particularly its potential applications in material science.
Q2: What is the main synthetic route used to obtain 5,5'-spirobi(dibenzosilole)?
A2: The primary method for synthesizing 5,5'-spirobi(dibenzosilole) involves a coupling reaction utilizing o-dibromobenzene as the primary starting material. [] This reaction is carried out under stringent conditions to achieve the desired spirocyclic structure.
Q3: How does the structure of 5,5'-spirobi(dibenzosilole) relate to its potential applications in materials science?
A3: The unique orthogonal three-dimensional structure of 5,5'-spirobi(dibenzosilole), with the silicon atom at its core, suggests potential applications in materials science. [] Specifically, derivatives of this molecule are believed to reduce fluorescence quenching and enhance fluorescence quantum yield, making them attractive candidates for developing electroluminescent materials and exploring applications in nonlinear optics. []
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